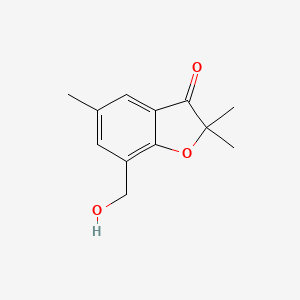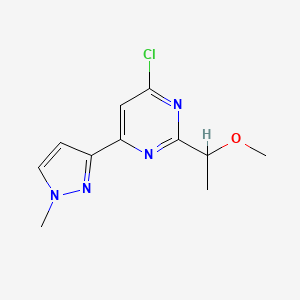
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on the pyrimidine ring.
Condensation reactions: to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced to form new products.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: as a building block for synthesizing more complex molecules.
Biology: as a probe to study biological processes.
Medicine: as a potential pharmaceutical agent.
Industry: in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: where the compound acts as an inhibitor or activator.
Receptors: where the compound binds to and modulates receptor activity.
Pathways: where the compound influences specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyridine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)benzene
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13ClN4O |
|---|---|
Peso molecular |
252.70 g/mol |
Nombre IUPAC |
4-chloro-2-(1-methoxyethyl)-6-(1-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7(17-3)11-13-9(6-10(12)14-11)8-4-5-16(2)15-8/h4-7H,1-3H3 |
Clave InChI |
ZAQZOCPRPKTLEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC(=N1)Cl)C2=NN(C=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


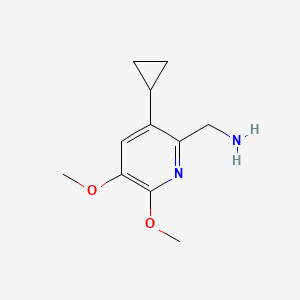
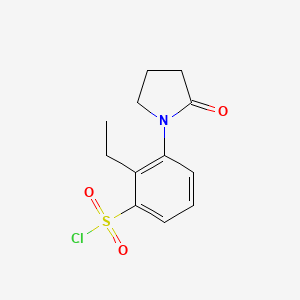


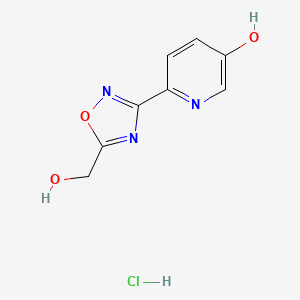
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)



![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)
